N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine
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Overview
Description
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine is a chemical compound with the molecular formula C30H48NOP It is known for its unique structure, which includes a diphenylphosphoryl group attached to a decan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine typically involves the reaction of decan-1-amine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides can react with the amine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines .
Scientific Research Applications
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can modulate the activity of these targets, leading to various biological effects. The compound may also influence signaling pathways and cellular processes through its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-10-(diphenylphosphoryl)decan-1-amine: Unique due to its specific structure and functional groups.
N,N-Dialkylnitrosoamines: Similar in having nitrogen-containing functional groups but differ in their reactivity and applications.
Phosphoryl Chlorides: Share the phosphoryl group but have different chemical properties and uses.
Uniqueness
This compound is unique due to its combination of a long alkyl chain with a diphenylphosphoryl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
828936-15-8 |
---|---|
Molecular Formula |
C30H48NOP |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
N,N-dibutyl-10-diphenylphosphoryldecan-1-amine |
InChI |
InChI=1S/C30H48NOP/c1-3-5-25-31(26-6-4-2)27-19-11-9-7-8-10-12-20-28-33(32,29-21-15-13-16-22-29)30-23-17-14-18-24-30/h13-18,21-24H,3-12,19-20,25-28H2,1-2H3 |
InChI Key |
REPGGOHOQDTUCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCCCCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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